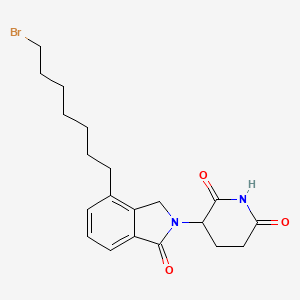

Phthalimidinoglutarimide-C7-Br

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Phthalimidinoglutarimide-C7-Br can be synthesized through several methods. One common strategy involves the condensation of phthalic acids or anhydrides with primary amines . Another method includes the carbonylative cyclization of aromatic amides or o-dihaloarenes . These reactions typically require readily available starting materials, cheap catalysts, and are often one-pot processes that are environmentally benign with operational simplicity .

Industrial Production Methods: Industrial production of phthalimides, including this compound, primarily involves the reaction of phthalic anhydride with ammonia . This process can be carried out in a continuous manner using a vertical reaction tube filled with packing material, where molten phthalic anhydride and excess ammonia react at temperatures between 250–280°C .

Analyse Chemischer Reaktionen

Types of Reactions: Phthalimidinoglutarimide-C7-Br undergoes various types of chemical reactions, including oxidation, reduction, and substitution . For instance, it reacts with bases to form water-soluble salts, which can then undergo further reactions with halogens to yield N-halo derivatives . These derivatives can be further transformed through Hofmann degradation, resulting in the formation of isatoic anhydride or anthranilic acid .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include halogens (Cl₂, Br₂, I₂), alkali metal phthalimides, and hypohalous acids (HOCl, HOBr) . The reactions are typically carried out under mild conditions, often involving microwave irradiation to enhance reaction rates .

Major Products Formed: The major products formed from the reactions of this compound include N-halo derivatives, isatoic anhydride, and anthranilic acid . These products are valuable intermediates in the synthesis of various pharmaceuticals and organic materials .

Wissenschaftliche Forschungsanwendungen

Phthalimidinoglutarimide-C7-Br has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of proteolysis targeting chimeras (PROTACs), which are compounds designed to target and degrade specific proteins . In biology and medicine, it has been studied for its potential antiepileptic activity, with derivatives showing promising results in animal models . Additionally, it is used in the development of fluorescent materials and other organic compounds with unique properties .

Wirkmechanismus

The mechanism of action of Phthalimidinoglutarimide-C7-Br involves its interaction with specific molecular targets and pathways. For instance, in its role as a PROTAC building block, it binds to E3 ligase ligands, facilitating the degradation of target proteins . In antiepileptic applications, it interacts with the GABA A receptor, enhancing its inhibitory effects and reducing seizure activity .

Vergleich Mit ähnlichen Verbindungen

Phthalimidinoglutarimide-C7-Br can be compared to other similar compounds, such as thalidomide (α-N-phthalimido-glutarimide), which also contains phthaloyl and glutarimide rings . Thalidomide has been widely studied for its sedative and antiepileptic properties, but it is also known for its teratogenic effects .

List of Similar Compounds:- Thalidomide (α-N-phthalimido-glutarimide)

- N-phthaloylglycine derivatives

- Other phthalimide-based compounds

Eigenschaften

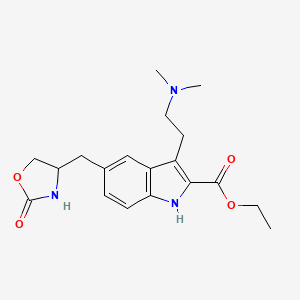

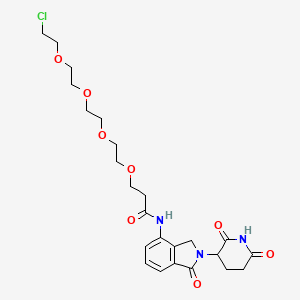

Molekularformel |

C20H25BrN2O3 |

|---|---|

Molekulargewicht |

421.3 g/mol |

IUPAC-Name |

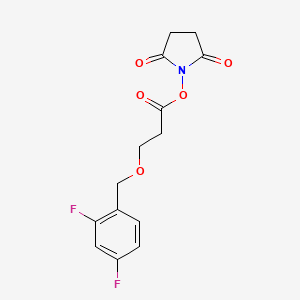

3-[7-(7-bromoheptyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |

InChI |

InChI=1S/C20H25BrN2O3/c21-12-5-3-1-2-4-7-14-8-6-9-15-16(14)13-23(20(15)26)17-10-11-18(24)22-19(17)25/h6,8-9,17H,1-5,7,10-13H2,(H,22,24,25) |

InChI-Schlüssel |

AMIRJBYUCCYKJZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCCCCBr |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

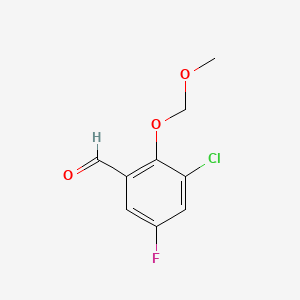

![N-[(3-bromo-4-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14770164.png)